molecular formula C35H33N3O6 B6043963 3-(4-methoxyphenyl)-11-(3-pyridyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methoxyphenyl)-11-(3-pyridyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B6043963
M. Wt: 591.7 g/mol
InChI Key: MGPZATPNNPHAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-11-(3-pyridyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as methoxy, pyridyl, and trimethoxybenzoyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-11-(3-pyridyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methoxyphenyl group: This step may involve a substitution reaction using a suitable reagent.

    Attachment of the 3-pyridyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the 3,4,5-trimethoxybenzoyl group: This step may involve an acylation reaction using a suitable acylating agent.

The reaction conditions for each step, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-11-(3-pyridyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methoxyphenyl)-11-(3-pyridyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be studied for its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: It may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-11-(3-pyridyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one depends on its specific biological target. The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, resulting in changes in cellular signaling and function.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-11-(3-pyridyl)-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    Dibenzo[b,e][1,4]diazepin-1-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Benzodiazepines: These compounds have a similar diazepine ring structure but differ in the specific functional groups and overall structure.

    Pyridyl-containing compounds: These compounds contain a pyridyl group and may have similar biological activities or chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and overall structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

9-(4-methoxyphenyl)-6-pyridin-3-yl-5-(3,4,5-trimethoxybenzoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N3O6/c1-41-25-13-11-21(12-14-25)23-16-27-32(29(39)17-23)33(22-8-7-15-36-20-22)38(28-10-6-5-9-26(28)37-27)35(40)24-18-30(42-2)34(44-4)31(19-24)43-3/h5-15,18-20,23,33,37H,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPZATPNNPHAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC)C6=CN=CC=C6)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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